The synthesis of N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide was reported in a study focusing on the development of novel human A2B adenosine receptor antagonists. [ [] https://www.semanticscholar.org/paper/ba8fadfc2756e9b87ecdb704f0599ec27bc71288 ] The synthesis route involves the reaction of a suitably substituted pyrazole derivative with 2-cyano-N-(4-chlorophenyl)acetamide in the presence of a base like triethylamine. This reaction leads to the formation of the desired acrylamide compound.
The mechanism of action for N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide has been explored in relation to its antagonistic activity at human A2B adenosine receptors. [ [] https://www.semanticscholar.org/paper/ba8fadfc2756e9b87ecdb704f0599ec27bc71288 ] This compound is believed to bind to the A2B receptor, thereby preventing the binding of adenosine, the endogenous ligand. This antagonistic action subsequently inhibits the downstream signaling pathways that are typically activated by adenosine binding to the A2B receptor.
N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide has shown promising potential as a selective antagonist for human A2B adenosine receptors. [ [] https://www.semanticscholar.org/paper/ba8fadfc2756e9b87ecdb704f0599ec27bc71288 ] A2B receptors are implicated in various physiological processes, including inflammation, vasodilation, and cellular proliferation. Antagonizing these receptors could hold therapeutic implications for treating conditions like asthma, inflammatory bowel disease, and cancer.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4